![molecular formula C15H12N2O2 B1298937 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 426239-77-2](/img/structure/B1298937.png)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
“2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C15H12N2O2 . It’s a solid substance with a molecular weight of 252.27 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including “2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. They can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its 1H NMR (300 MHz, DMSO-d6) and 13C NMR (75.4 MHz, DMSO-d6) data provide detailed information about its structure .Scientific Research Applications
Chemical Synthesis
This compound is used in the chemical synthesis of a variety of heterocyclic compounds . It’s a key component in the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation . This method is fast, clean, high yielding, simple to work up, and environmentally benign .
Pharmaceutical Research
Imidazo[1,2-a]pyridines, which include this compound, have shown promising and diverse bioactivity. They have been used in the development of antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis drugs .
Cancer Treatment
Imidazo[1,2-a]pyridine derivatives, including this compound, have been proposed for the treatment of cancer . They have shown promising results in preclinical studies .
Cardiovascular Disease Treatment
Research has suggested the potential use of imidazo[1,2-a]pyridine derivatives for the treatment of cardiovascular diseases .
Alzheimer’s Disease Treatment
Imidazo[1,2-a]pyridine derivatives have also been proposed for the treatment of Alzheimer’s disease .
Optoelectronic Devices
This class of aromatic heterocycles, including this compound, has shown great potential in materials science. They have been used in the development of optoelectronic devices .
Sensors
Imidazo[1,2-a]pyridine derivatives have been used in the development of sensors . Their luminescent properties make them particularly useful in this field .
Confocal Microscopy and Imaging
Due to their luminescent properties, imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVNZBQGMNSCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351877 | |
Record name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
426239-77-2 | |
Record name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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